Isobutyl nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

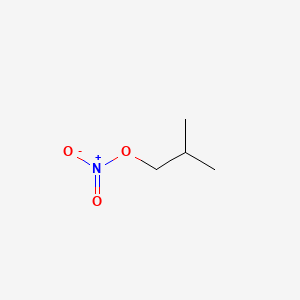

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNXFUZKZLXPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202655 | |

| Record name | Isobutyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-29-3 | |

| Record name | Isobutyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356EF349VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isobutyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of isobutyl nitrate. It includes detailed experimental protocols, quantitative data for analytical characterization, and a description of the relevant biological signaling pathway.

Synthesis of this compound

This compound is synthesized via the esterification of isobutyl alcohol with nitric acid, typically in the presence of a sulfuric acid catalyst. This reaction is an equilibrium process and requires careful control of temperature to prevent unwanted side reactions.

Reaction Principle

The synthesis is a Fischer esterification reaction where the hydroxyl group of isobutyl alcohol is protonated by the acid catalyst, making it a good leaving group (water). The carbocation intermediate is then attacked by the nitrate ion.

Experimental Protocol

This protocol is adapted from established methods for the nitration of alcohols.

Materials:

-

Isobutyl alcohol (2-methyl-1-propanol)

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Urea

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, place 50 mL of isobutyl alcohol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 25 mL of concentrated sulfuric acid to the cooled isobutyl alcohol with constant stirring. Maintain the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid to 40 mL of concentrated nitric acid, keeping the mixture cooled in an ice bath.

-

Add a small amount of urea to the nitrating mixture to help suppress the formation of nitrous acid, which can cause side reactions.

-

Slowly add the nitrating mixture to the alcohol-sulfuric acid mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water in a separatory funnel.

-

Allow the layers to separate. The upper layer is the crude this compound.

-

Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of cold water.

-

Dry the crude this compound over anhydrous magnesium sulfate.

-

Purify the product by vacuum distillation. Collect the fraction boiling at approximately 45-47 °C at 20 mmHg.

Expected Yield: The yield of this reaction can range from 60-80%, depending on the careful control of the reaction conditions.

Synthesis Workflow

Caption: A flowchart of the this compound synthesis process.

Characterization Techniques

A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity.

¹³C NMR: The carbon NMR spectrum shows the number of non-equivalent carbon atoms in the molecule.

| ¹H NMR Data (Estimated) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~4.3 (d) | -O-CH₂- |

| ~2.0 (m) | -CH(CH₃)₂ |

| ~1.0 (d) | -CH(CH₃)₂ |

| ¹³C NMR Data (Estimated) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~75 | -O-CH₂- |

| ~28 | -CH(CH₃)₂ |

| ~19 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitrate ester group.[1]

| IR Absorption Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (asymmetric) |

| ~2880 | C-H stretch (symmetric) |

| ~1630 | -O-NO₂ asymmetric stretch |

| ~1280 | -O-NO₂ symmetric stretch |

| ~860 | O-N stretch |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to separate and identify the components of a mixture. It is particularly useful for assessing the purity of this compound and identifying any byproducts.

Experimental Protocol for GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890 or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Mass Spectrometer: Agilent 5973 or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-400 amu

Mass Spectrometry Fragmentation: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 119, although it may be weak. The fragmentation pattern is characterized by the loss of the nitrate group and fragmentation of the isobutyl chain.

| Mass Spectrometry Data (Estimated) | |

| m/z | Fragment |

| 119 | [C₄H₉NO₃]⁺ (Molecular Ion) |

| 73 | [C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ (base peak) |

| 41 | [C₃H₅]⁺ |

Logical Relationship of Characterization Techniques

Caption: The logical flow of analytical techniques for this compound characterization.

Biological Signaling Pathway

This compound is a vasodilator, and its mechanism of action involves the nitric oxide (NO) signaling pathway. It acts as an NO donor, leading to the relaxation of smooth muscle cells.

Mechanism:

-

This compound is metabolized in the body to release nitric oxide (NO).

-

NO diffuses into smooth muscle cells and binds to the heme group of soluble guanylate cyclase (sGC).

-

This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Increased levels of cGMP activate protein kinase G (PKG).

-

PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

Caption: The signaling cascade initiated by this compound-derived nitric oxide.

References

physical and chemical properties of isobutyl nitrate for laboratory use

An In-depth Technical Guide to the Physical and Chemical Properties of Isobutyl Nitrate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for use in a laboratory setting. It includes tabulated data for key properties, detailed experimental protocols, and visualizations to illustrate chemical pathways and laboratory workflows.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is a volatile and highly flammable compound.[3][4] The following tables summarize its key quantitative physical and chemical properties for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H9NO3 | [5][6] |

| Molecular Weight | 119.12 g/mol | [5][6] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 123-125 °C (253-257 °F) | |

| Melting Point | <0 °C | [5] |

| Density | 1.015 g/mL at 20 °C | [6][7] |

| Vapor Pressure | 10 mmHg at 20 °C (68°F) | [1] |

| Refractive Index | 1.402 at 20 °C | [7] |

| Solubility | Insoluble in water; miscible with alcohol and ether.[6] | |

| Flash Point | 21 °C (70 °F) | [7] |

Table 2: Chemical and Safety Information for this compound

| Property | Information | Source(s) |

| IUPAC Name | 2-methylpropyl nitrate | |

| CAS Number | 543-29-3 | [8][5][6] |

| Chemical Stability | Stable under normal conditions, but decomposes on standing and is sensitive to light. | [1][9] |

| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, and reducing agents. | [1][9] |

| Hazard Statements | Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Harmful if inhaled. May cause respiratory irritation. | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of isobutyl alcohol with nitric acid, generated in situ from sodium nitrite and a strong acid.

Materials:

-

Isobutyl alcohol (2-methyl-1-propanol)

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Beakers and Erlenmeyer flasks

Procedure:

-

Set up the three-necked flask in an ice bath on a magnetic stirrer. Equip the flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

In the flask, prepare a solution of sodium nitrite in deionized water. For a representative synthesis, dissolve sodium nitrite in water and cool the solution to 0 °C using the ice bath.

-

In a separate beaker, carefully prepare a chilled solution of isobutyl alcohol and concentrated sulfuric acid (or hydrochloric acid) in water. This should also be cooled to 0 °C.

-

Slowly add the acidic alcohol solution to the stirred sodium nitrite solution via the dropping funnel. Maintain the reaction temperature at or below 10 °C to minimize the formation of nitrogen oxide byproducts.[3] The addition should be slow enough to prevent vigorous gas evolution.

-

After the addition is complete, continue stirring the mixture in the ice bath for approximately one hour to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel. The this compound will form the upper organic layer.

-

Separate the organic layer from the lower aqueous layer.

-

Wash the organic layer sequentially with cold deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and again with cold deionized water.

-

Dry the crude this compound over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

Purification of this compound

The crude this compound can be purified by distillation.

Equipment:

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle or water bath

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Assemble the distillation apparatus. It is recommended to perform the distillation under reduced pressure to avoid decomposition at its atmospheric boiling point.

-

Place the dried, crude this compound in the distillation flask.

-

Begin heating the flask gently.

-

Collect the fraction that distills at the appropriate boiling point (approximately 123-125 °C at atmospheric pressure, lower under vacuum).

-

Store the purified this compound in a tightly sealed, light-resistant container, and keep it in a cool, well-ventilated area.[10]

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a standard method for confirming the identity and purity of this compound.

General Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 200).

-

-

Analysis: Inject a small volume of the prepared sample into the GC. The retention time of the this compound peak can be compared to a standard, and the mass spectrum can be compared to a library spectrum for confirmation. The purity can be estimated from the relative peak area in the chromatogram.

Chemical Pathways and Laboratory Workflows

The following diagrams, created using Graphviz, illustrate key chemical processes and laboratory workflows related to this compound.

Caption: Decomposition pathways of this compound.

Caption: Laboratory synthesis and purification workflow for this compound.

Caption: Simplified nitric oxide signaling pathway initiated by this compound.

Safe Handling, Storage, and Disposal

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][12]

-

Ground all equipment to prevent static discharge, which can be an ignition source.[8][10]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed, light-resistant container.[1]

-

Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][10][11]

-

Store separately from incompatible materials such as strong acids, bases, and oxidizing and reducing agents.[12]

Spill and Waste Disposal:

-

In case of a small spill, remove all ignition sources.[1] Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[8]

-

Wash the spill area with soap and water.[1]

-

Dispose of this compound waste and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Do not pour down the drain.[11]

References

- 1. ISOBUTYL NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. caprysses.fr [caprysses.fr]

- 3. Sciencemadness Discussion Board - Synthesis of Isobutyl Nitrite (88.2% Yield) from Isobutyl Alcohol and Nitrous Acid formed in Situte - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Sciencemadness Discussion Board - Preperation of isbutyl nitrite - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. valsynthese.ch [valsynthese.ch]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

isobutyl nitrate CAS number and molecular formula verification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of isobutyl nitrate, covering its chemical identity, synthesis, analytical methods, and biological activity. The information is intended to support research and development activities in the fields of chemistry and pharmacology.

Core Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 543-29-3 | |

| Molecular Formula | C4H9NO3 | |

| Molecular Weight | 119.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 123-125 °C | |

| Density | 1.015 g/mL at 20 °C | |

| Refractive Index (nD20) | 1.4028 |

Experimental Protocols

Synthesis of this compound

A general method for the preparation of alkyl nitrates involves the reaction of the corresponding alcohol with a nitrating agent, such as nitric acid, often in the presence of a dehydrating agent like sulfuric acid to drive the esterification reaction.

Materials:

-

Isobutyl alcohol (2-methyl-1-propanol)

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a flask submerged in an ice bath, slowly add a pre-chilled equimolar mixture of concentrated nitric acid and concentrated sulfuric acid to chilled isobutyl alcohol with constant stirring. The temperature of the reaction mixture should be maintained below 10 °C to minimize side reactions and ensure safety.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Carefully transfer the reaction mixture to a separatory funnel containing ice-cold water.

-

The organic layer (crude this compound) will separate. Discard the lower aqueous layer.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and again with cold water.

-

Dry the crude this compound over anhydrous magnesium sulfate.

-

Purify the final product by fractional distillation under reduced pressure. The fraction boiling at the appropriate temperature for this compound should be collected.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the identification and quantification of this compound and its metabolites.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)

-

Headspace autosampler (for analysis of biological matrices)

GC Conditions (Illustrative):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless

MS Conditions (Illustrative):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 30-200

-

Transfer Line Temperature: 280 °C

Sample Preparation (for biological samples):

-

For blood or urine samples, a headspace analysis approach is often employed.

-

A known volume of the sample is placed in a headspace vial.

-

The vial is heated to a specific temperature (e.g., 60-80 °C) for a set period to allow volatile compounds like this compound and its metabolites to partition into the gas phase.

-

A sample of the headspace gas is then automatically injected into the GC-MS for analysis.

Biological Activity and Signaling Pathway

This compound, like other alkyl nitrates, is recognized for its vasodilatory effects. This biological action is primarily mediated through the nitric oxide (NO) signaling pathway.

Upon administration, this compound is metabolized, leading to the release of nitric oxide. NO, a potent signaling molecule, then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to the relaxation of the smooth muscle, vasodilation, and a consequent drop in blood pressure.

Below is a diagram illustrating this signaling pathway.

Caption: Vasodilation signaling pathway of this compound.

Spectroscopic Analysis of Isobutyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of isobutyl nitrate, focusing on infrared (IR) spectroscopy and mass spectrometry (MS). Due to the limited availability of public-domain nuclear magnetic resonance (NMR) data, this document will focus on the interpretation of available spectroscopic information and outline the experimental protocols for acquiring such data.

Introduction to this compound

This compound (C₄H₉NO₃) is an organic nitrate ester. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. This guide will delve into the characteristic spectral features of this compound and provide standardized protocols for its analysis.

Spectroscopic Data Analysis

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive searches of public-domain spectral databases did not yield experimental ¹H and ¹³C NMR data for this compound. Researchers requiring this information would need to acquire it experimentally. The expected signals based on the structure of this compound would be:

-

¹H NMR: A doublet for the six equivalent methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene protons (CH₂). The integration of these signals would be in a 6:1:2 ratio, respectively.

-

¹³C NMR: Three distinct signals corresponding to the methyl carbons, the methine carbon, and the methylene carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the nitrate group and the alkyl backbone.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1630 | NO₂ asymmetric stretch | Strong |

| ~1280 | NO₂ symmetric stretch | Strong |

| ~860 | O-N stretch | Strong |

| 2800-3000 | C-H stretching (alkyl) | Strong |

| 1350-1470 | C-H bending (alkyl) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) and several characteristic fragment ions. The PubChem database indicates the following significant peaks.[1]

| m/z | Proposed Fragment Ion | Relative Intensity |

| 119 | [C₄H₉NO₃]⁺ (Molecular Ion) | Low |

| 73 | [C₄H₉O]⁺ | Moderate |

| 57 | [C₄H₉]⁺ (isobutyl cation) | High |

| 43 | [C₃H₇]⁺ (isopropyl cation) | High (Base Peak) |

| 41 | [C₃H₅]⁺ (allyl cation) | High |

| 46 | [NO₂]⁺ | Moderate |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy (Neat Liquid)

-

Sample Preparation: A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: The salt plates are mounted in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) is coupled to a mass spectrometer. The injector and transfer line temperatures are optimized to ensure efficient vaporization without sample degradation.

-

Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the GC. The oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and column interactions. The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-200.

-

Data Analysis: The resulting total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and fragmentation pattern.

Visualizations

Spectroscopic Information Flow

The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

General Experimental Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a liquid organic sample.

References

isobutyl nitrate's mechanism of action in cellular models

An In-depth Technical Guide on the Mechanism of Action of Isobutyl Nitrate in Cellular Models

Introduction

This compound (ISBN) is a volatile alkyl nitrite ester known for its potent vasodilatory effects.[1][2] Historically used in the treatment of angina pectoris, it and other alkyl nitrites are now more commonly associated with recreational use.[1][3] At the cellular level, the primary mechanism of action of this compound is its role as a nitric oxide (NO) donor.[4][5] This guide provides a detailed technical overview of the biotransformation, signaling pathways, and cellular effects of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Nitric Oxide Donation and Bioactivation

The physiological effects of this compound are predicated on its ability to release nitric oxide, a critical signaling molecule in various biological systems.[6][7] This conversion, or biotransformation, is a crucial first step in its mechanism of action.

Enzymatic and Non-Enzymatic Conversion to Nitric Oxide

This compound is metabolized to release nitric oxide, which then initiates downstream signaling cascades.[4] This process can occur through both enzymatic and non-enzymatic pathways. In vitro studies using bovine vascular subcellular fractions have demonstrated that the conversion of isobutyl nitrite to NO is a significant catalytic activity.[4] This activity is inhibited by heat and irradiation, which is consistent with an enzymatic process.[4] The primary NO-generating activity has been localized to the cytosol of vascular smooth muscle cells, with a minor, distinct activity identified in the microsomal fraction.[4] These enzymatic pathways are apparently different from those that metabolize organic nitrates like nitroglycerin, which are primarily associated with the plasma membrane.[4]

Upon administration, this compound is extensively and rapidly metabolized. In rats, it has a very short half-life of about 1.4 minutes and is almost completely converted (approximately 98%) to its corresponding metabolite, isobutyl alcohol.[3][8]

Primary Signaling Pathway: The NO-sGC-cGMP Cascade

Once released, nitric oxide acts as a paracrine and autocrine signaling molecule, diffusing into target cells, most notably vascular smooth muscle cells, to elicit its effects.[6][9] The canonical pathway involves the activation of soluble guanylate cyclase (sGC).

-

Activation of Soluble Guanylate Cyclase (sGC): NO binds to the heme moiety of sGC, a heterodimeric enzyme found in the cytosol. This binding event induces a conformational change in sGC, leading to its activation.[10]

-

Synthesis of Cyclic GMP (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[11][12]

-

Activation of Protein Kinase G (PKG): The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG).[12][13]

-

Downstream Effects and Vasodilation: PKG phosphorylates several downstream protein targets within the smooth muscle cell. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium (Ca²⁺) concentrations by inhibiting calcium entry into the cell and promoting its sequestration into the sarcoplasmic reticulum.[9][11] The reduction in cytosolic Ca²⁺ leads to the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[14]

Immunomodulatory Effects in Cellular Models

Beyond its vasodilatory action, this compound has been shown to exert significant effects on immune cells in vitro. These actions are generally immunosuppressive and occur at concentrations that do not immediately affect cell viability.

In human peripheral blood leukocytes, this compound inhibits a range of functions.[8][15] Exposure to concentrations from 0.01% to 0.5% has been shown to suppress lymphocyte blastogenic responses to mitogens, natural killer (NK) cell activity, and antibody-dependent cellular cytotoxicity.[15] Similarly, studies in mice have demonstrated that inhalation exposure to this compound compromises macrophage tumoricidal activity, inhibits T-cell blastogenesis, and reduces antibody responsiveness.[16][17][18] This immunosuppression may be linked to a reduction in inducible nitric oxide production by macrophages.[16]

Data Presentation: Immunomodulatory Effects of this compound

| Cell Type/Model | This compound Concentration | Key Cellular Effect | Reference |

| Human Peripheral Blood Leukocytes | 0.5% (v/v) added | >90% inhibition of lymphocyte blastogenesis (PHA, ConA, PWM) | [15] |

| Human Peripheral Blood Leukocytes | 0.5% (v/v) added | >90% inhibition of Natural Killer (NK) cell activity | [15] |

| Human Peripheral Blood Leukocytes | 0.5% (v/v) added | Inhibition of antibody-dependent cellular cytotoxicity (ADCC) | [8][15] |

| Human Monocytes | 0.5% (v/v) added | Inhibition of adherence and transformation to macrophages | [15] |

| Mouse Embryo Fibroblasts | 0.01% - 0.05% | Significant reduction of α,β-interferon production | [8] |

| Mouse Peritoneal Macrophages | 900 ppm (in vivo exposure) | Up to 40% compromise in macrophage tumoricidal activity | [16] |

| Mouse Splenocytes | 900 ppm (in vivo exposure) | 33% reduction in T-cell mitogenic response | [17] |

| Mouse Splenocytes | 900 ppm (in vivo exposure) | 63% inhibition of T-dependent plaque-forming cells (PFC) | [17] |

Experimental Protocols

Studying the effects of this compound and other NO donors in cellular models requires specific methodologies to handle these volatile and reactive compounds and to accurately measure their downstream effects.

General Experimental Workflow

A typical workflow for assessing the cellular impact of this compound involves cell preparation, treatment with the NO donor, and subsequent measurement of key biological endpoints.

Detailed Methodologies

1. Cell Culture and Preparation:

-

Cell Lines: Vascular smooth muscle cells (VSMCs) are commonly used to study vasodilation.[19] For immunomodulatory studies, peripheral blood mononuclear cells (PBMCs), splenocytes, or macrophage cell lines (e.g., RAW 264.7) are appropriate.[17][20]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for VSMCs, RPMI-1640 for immune cells) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[19]

2. Preparation and Application of this compound:

-

Stock Solution: Due to its volatility and poor water solubility, this compound is often dissolved in a solvent like ethanol to create a stock solution.[15]

-

Application: The stock solution is diluted directly into the pre-warmed cell culture medium to achieve the desired final concentration. Controls should include vehicle-treated (e.g., ethanol only) cells. It is critical to note that this compound volatilizes from culture medium at 37°C, reducing its effective concentration over time.[15]

3. Nitric Oxide (NO) Detection:

-

Griess Assay: This colorimetric assay measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions. Media samples are collected and mixed with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine). The resulting azo dye is measured spectrophotometrically around 540 nm.[20]

-

Fluorescent Probes: Cell-permeable fluorescent dyes like Diaminofluoresceins (e.g., DAF-FM diacetate) can be used to detect intracellular NO. The dye is loaded into cells, and upon reacting with NO, it forms a fluorescent triazole product, which can be quantified by fluorometry or visualized by microscopy.[21]

4. cGMP Quantification:

-

Immunoassays: Following cell treatment and lysis, intracellular cGMP levels are typically measured using competitive Enzyme-Linked Immunosorbent Assays (ELISA) or Radioimmunoassays (RIA). These kits are commercially available and provide high sensitivity.[22]

5. Cellular Function Assays:

-

Lymphocyte Proliferation (Blastogenesis): Cells are treated with this compound in the presence of a mitogen (e.g., PHA, ConA). Proliferation is measured by the incorporation of ³H-thymidine into DNA or by using dye-dilution assays with flow cytometry.[15][17]

-

Cytotoxicity Assays: To measure NK cell or macrophage-mediated cytotoxicity, immune cells (effectors) are co-cultured with labeled target tumor cells (e.g., K562, PYB6). The release of the label (e.g., ⁵¹Cr) from lysed target cells is quantified to determine cytotoxic activity.[15][16]

Conclusion

The primary mechanism of action of this compound in cellular models is its function as a nitric oxide donor. Through enzymatic and non-enzymatic biotransformation, it releases NO, which activates the soluble guanylate cyclase-cGMP signaling cascade, leading to smooth muscle relaxation. In addition to this well-established vasodilatory pathway, this compound demonstrates significant immunosuppressive effects on various leukocyte populations in vitro, inhibiting key functions such as proliferation, cytotoxicity, and cytokine production. Understanding these distinct cellular mechanisms is crucial for comprehending its physiological effects and for guiding future research in drug development and toxicology.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic and Other Relevant Data - Isobutyl Nitrite, β-Picoline, and Some Acrylates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]

- 12. cusabio.com [cusabio.com]

- 13. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhalation exposure to isobutyl nitrite inhibits macrophage tumoricidal activity and modulates inducible nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exposure to inhaled isobutyl nitrite reduces T cell blastogenesis and antibody responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increased tumor growth in mice exposed to inhaled isobutyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Biotransformation of organic nitrates to nitric oxide by vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of Isobutyl Nitrate in Research Settings

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobutyl nitrate, a volatile alkyl nitrite, sees use in research and development as a chemical intermediate and reagent. While valuable in certain synthetic pathways, its toxicological profile necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the known toxicological effects of this compound, including acute and chronic toxicity, carcinogenicity, and genotoxicity, based on extensive studies, primarily from the National Toxicology Program (NTP). Furthermore, it outlines detailed safety procedures for its handling in a laboratory environment to minimize exposure risks and ensure researcher safety. The information presented is intended to equip research professionals with the critical knowledge required for the safe and responsible use of this compound.

Toxicological Profile

The toxicological effects of this compound have been primarily characterized through inhalation studies in animal models, reflecting the most common route of human exposure. The key findings are summarized below.

Acute Toxicity

This compound is harmful if swallowed, inhaled, or absorbed through the skin.[1] Acute exposure can lead to a rapid drop in blood pressure (hypotension), headache, dizziness, and the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (blue discoloration of the skin, lips, and nail beds).[2][3][4] In severe cases of ingestion, fatal methemoglobinemia has been reported.[5][6]

Table 1: Acute Toxicity of this compound

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Mouse | LD50 | 205 mg/kg | [7] |

| Oral | Rat | LD50 | 410 mg/kg | [7] |

| Inhalation | Rat | LC50 (4 hours) | 777 ppm | [7] |

| Inhalation | Mouse | LC50 (1 hour) | 1033 ppm | [7] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been shown to have carcinogenic effects in animal studies. The National Toxicology Program (NTP) conducted comprehensive 2-year inhalation studies on F344/N rats and B6C3F1 mice, which provide the primary basis for its classification as a substance with "clear evidence of carcinogenic activity" in these animal models.[8]

Key findings from the 2-year NTP inhalation studies include: [8]

-

Rats: Increased incidences of alveolar/bronchiolar adenoma and carcinoma (combined) in both males and females.

-

Mice: Increased incidences of alveolar/bronchiolar adenoma and carcinoma (combined) in both males and females. Additionally, an increased incidence of thyroid gland follicular cell adenoma was observed in male mice.

Non-neoplastic lesions observed in the 2-year studies included alveolar epithelial hyperplasia in rats and mice, and splenic hemosiderin pigmentation in male mice.[8]

Table 2: Summary of Carcinogenicity Findings from 2-Year Inhalation Studies [8]

| Species | Sex | Exposure Concentrations (ppm) | Primary Target Organ | Neoplastic Findings |

| F344/N Rat | Male & Female | 0, 37.5, 75, 150 | Lung | Alveolar/bronchiolar adenoma or carcinoma (combined) |

| B6C3F1 Mouse | Male & Female | 0, 37.5, 75, 150 | Lung | Alveolar/bronchiolar adenoma or carcinoma (combined) |

| B6C3F1 Mouse | Male | 0, 37.5, 75, 150 | Thyroid Gland | Follicular cell adenoma |

Mutagenicity and Genotoxicity

This compound has demonstrated mutagenic and genotoxic activity in a variety of in vitro and in vivo assays.

-

In Vitro: It was found to be mutagenic in Salmonella typhimurium strains TA100 and TA1535, indicating it can cause base-pair substitution mutations.[8] This effect was observed with and without metabolic activation (S9).[8] It also induced sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells.[8]

-

In Vivo: While it did not induce sex-linked recessive lethal mutations in Drosophila melanogaster, it caused a significant increase in micronucleated normochromatic erythrocytes in the peripheral blood of mice following 90 days of inhalation exposure.[8]

Table 3: Summary of Genetic Toxicology of this compound [8]

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation | Salmonella typhimurium TA100, TA1535 | With and Without | Positive |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | With and Without | Positive |

| Sister Chromatid Exchanges | Chinese Hamster Ovary (CHO) Cells | With and Without | Positive |

| Sex-Linked Recessive Lethal Mutations | Drosophila melanogaster | N/A | Negative |

| Micronucleus Test | Mouse Peripheral Blood Erythrocytes | N/A (In vivo) | Positive |

Reproductive and Developmental Toxicity

There is limited specific data available on the reproductive and developmental toxicity of this compound. The primary focus of major toxicological studies has been on its carcinogenic and mutagenic potential.

Metabolism and Mechanism of Action

The toxic effects of this compound are linked to its metabolism. It is believed to undergo hydrolytic cleavage to form isobutyl alcohol and a nitrite ion. The nitrite ion can oxidize hemoglobin to methemoglobin, leading to methemoglobinemia.[4] An alternative pathway involves homolytic cleavage, which produces nitric oxide (a vasodilator) and an isobutoxyl radical that may contribute to cellular damage.[9]

Caption: Proposed metabolic pathways of this compound leading to toxic effects.

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings. The following summarizes the protocols used in the NTP studies.[8]

Two-Year Inhalation Carcinogenesis Study

-

Test Species: F344/N rats and B6C3F1 mice.

-

Administration: Whole-body inhalation exposure for 6 hours per day, 5 days per week, for 103 weeks.

-

Exposure Concentrations: 0, 37.5, 75, and 150 ppm.

-

Animal Husbandry: Animals were housed in environmentally controlled chambers. Feed and water were available ad libitum except during exposure periods.

-

Observations: Animals were observed twice daily for morbidity and mortality. Clinical observations and body weights were recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology: Complete necropsies were performed on all animals. A comprehensive histopathological examination was conducted on all control and high-dose animals, and on all animals that died or were euthanized moribund. Target organs were examined in the lower dose groups.

Caption: Workflow for the 2-year inhalation carcinogenesis study.

Salmonella typhimurium Mutagenicity Assay (Ames Test)

-

Tester Strains: S. typhimurium strains TA100 and TA1535 were used to detect base-pair substitution mutations.

-

Metabolic Activation: The assay was conducted with and without a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure: A preincubation protocol was likely used, where the tester strains were incubated with various concentrations of this compound and the S9 mix (or buffer) before being plated on minimal glucose agar.

-

Data Analysis: The number of revertant colonies per plate was counted after a 48-hour incubation period. A positive response was defined as a dose-related increase in revertant colonies.

In Vivo Micronucleus Test

-

Test Species: B6C3F1 mice.

-

Administration: Inhalation exposure for 90 days.

-

Sample Collection: Peripheral blood samples were collected.

-

Analysis: Blood smears were prepared and stained to differentiate between normochromatic (mature) and polychromatic (immature) erythrocytes. The frequency of micronucleated normochromatic erythrocytes was determined by microscopic analysis.

-

Data Analysis: Statistical methods were used to compare the frequency of micronucleated cells in exposed groups to the control group.

Safety and Handling in a Research Setting

Given its flammability and toxicity, strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ignition Sources: this compound is highly flammable. All potential ignition sources (e.g., open flames, hot plates, static electricity) must be eliminated from the work area. Use spark-proof tools and explosion-proof equipment.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: If working outside of a fume hood or in a situation with potential for high exposure, a full-face respirator with appropriate organic vapor cartridges is necessary.[1]

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids-rated cabinet, away from acids and oxidizing agents.[2]

-

Handling: Use the smallest quantities necessary for the experiment. Ground and bond containers when transferring the liquid to prevent static discharge.[1] Do not heat the container.

Caption: Key safety and handling procedures for this compound.

Emergency Procedures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

-

Spills: Evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Ventilate the area thoroughly.

Conclusion

This compound is a hazardous chemical with demonstrated carcinogenic and mutagenic properties. Its safe use in a research setting is contingent upon a thorough understanding of its toxicological profile and the strict implementation of comprehensive safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

- 1. echemi.com [echemi.com]

- 2. Poppers - Wikipedia [en.wikipedia.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemicals mutagenic in Salmonella typhimurium strain TA1535 but not in TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 1651 - ISOBUTYL NITRITE [chemicalsafety.ilo.org]

- 9. Prechronic inhalation toxicity studies of isobutyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical and Seminal Research on Isobutyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl nitrate (IBN), an alkyl nitrite, has a multifaceted history, from its early investigation as a vasodilator for angina pectoris to its widespread recreational use as a primary component of "poppers."[1] This technical guide provides a comprehensive overview of the seminal and historical research on this compound, focusing on its synthesis, chemical properties, pharmacokinetics, mechanisms of action, and toxicological profile. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating biological pathways and experimental workflows with diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow, volatile, and flammable liquid.[1][2] It is synthesized by the reaction of isobutyl alcohol with sodium nitrite in the presence of a dilute acid, typically sulfuric or hydrochloric acid.[1] Commercially available preparations have been found to have a purity of around 63%, with the major impurity being its degradation product, isobutyl alcohol.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H9NO2 | [3] |

| Molecular Weight | 103.12 g/mol | [3] |

| Boiling Point | 66-67 °C | [2] |

| Density | 0.87 g/mL | [2] |

| Vapor Pressure | 10 mm Hg at 20 °C | [2] |

| Water Solubility | Slightly soluble and gradually decomposes | [2] |

| Flash Point | -21 °C | [2] |

Synthesis

The synthesis of this compound is a well-established laboratory procedure. The following is a representative protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Isobutyl alcohol

-

Sodium nitrite

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

Ice

-

Sodium bicarbonate

-

Sodium chloride

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction flask with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of isobutyl alcohol and acid is prepared in a reaction flask and cooled in an ice bath to below 10°C.

-

An aqueous solution of sodium nitrite is prepared and cooled separately.

-

The sodium nitrite solution is added dropwise to the stirred alcohol-acid mixture, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to stand, and the upper organic layer of this compound is separated using a separatory funnel.

-

The organic layer is washed with a dilute solution of sodium bicarbonate and then with a saturated sodium chloride solution.

-

The crude this compound is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

For higher purity, the product can be purified by distillation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in animal models, particularly rats. It is characterized by rapid absorption and elimination.

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | Value (Intravenous Infusion) | Value (Inhalation) | Reference(s) |

| Half-life (t½) | 1.3 ± 0.2 minutes | Not significantly different from IV | [4] |

| Volume of Distribution (Vd) | 5.8 ± 0.4 L/kg | - | [4] |

| Systemic Clearance (CL) | 3.0 ± 0.3 L/kg/min | - | [4] |

| Bioavailability | - | 43% | [4] |

| Primary Metabolite | Isobutyl alcohol | Isobutyl alcohol | [4] |

| Half-life of Isobutyl Alcohol (t½) | 5.3 minutes | 1.5 minutes | [4] |

Experimental Protocol: Pharmacokinetic Analysis of this compound in Rats (Adapted from Kielbasa & Fung, 2000)

Animal Model:

-

Male Sprague-Dawley rats.

Administration:

-

Intravenous: Infusion of this compound via a cannulated jugular vein.

-

Inhalation: Exposure to varying concentrations of this compound vapor in an inhalation chamber.

Blood Sampling:

-

Serial blood samples are collected from a cannulated carotid artery at specified time points during and after administration.

Sample Analysis:

-

Blood concentrations of this compound and its primary metabolite, isobutyl alcohol, are determined using gas chromatography with electron capture detection (GC-ECD).

Pharmacokinetic Modeling:

-

Concentration-time data are analyzed using appropriate pharmacokinetic models to determine parameters such as half-life, volume of distribution, and clearance.

Mechanism of Action

Vasodilation

The primary pharmacological effect of this compound is vasodilation, which is mediated by the release of nitric oxide (NO).

Vasodilation signaling pathway of this compound.

Psychoactive Effects

The euphoric and psychoactive effects of this compound are believed to be linked to its influence on the dopaminergic system in the central nervous system.

Proposed dopaminergic pathway for psychoactive effects.

Toxicology and Carcinogenicity

Extensive toxicological studies have been conducted on this compound, primarily through inhalation exposure in rodent models, by the National Toxicology Program (NTP).

Table 3: Summary of Carcinogenicity Findings from a 2-Year NTP Inhalation Study

| Species | Sex | Exposure Concentration (ppm) | Primary Tumor Site | Finding | Reference(s) |

| F344/N Rats | Male | 37.5, 75, 150 | Lung (Alveolar/Bronchiolar) | Clear evidence of carcinogenic activity | [3][5] |

| F344/N Rats | Female | 37.5, 75, 150 | Lung (Alveolar/Bronchiolar) | Clear evidence of carcinogenic activity | [3][5] |

| B6C3F1 Mice | Male | 37.5, 75, 150 | Lung (Alveolar/Bronchiolar) | Some evidence of carcinogenic activity | [3][5] |

| B6C3F1 Mice | Female | 37.5, 75, 150 | Lung (Alveolar/Bronchiolar) | Some evidence of carcinogenic activity | [3][5] |

Experimental Protocol: 2-Year Inhalation Carcinogenicity Study (Adapted from NTP TR-448)

Animal Model:

-

F344/N rats and B6C3F1 mice.

Exposure:

-

Groups of animals are exposed to target concentrations of this compound (e.g., 0, 37.5, 75, or 150 ppm) for 6 hours per day, 5 days per week, for 103 weeks.

-

Exposure is conducted in whole-body inhalation chambers.

-

Chamber concentrations of this compound are monitored continuously.

Observations:

-

Animals are observed twice daily for clinical signs of toxicity.

-

Body weights are recorded weekly for the first 13 weeks and then monthly.

-

At the end of the study, a complete necropsy is performed on all animals.

Histopathology:

-

A comprehensive histopathological examination of organs and tissues is conducted to identify neoplastic and non-neoplastic lesions.

Immunotoxicity

In vitro studies have demonstrated that this compound can have immunosuppressive effects on human peripheral blood leukocytes.

Table 4: In Vitro Effects of this compound on Human Peripheral Blood Leukocyte Functions

| Immune Function | Effect | This compound Concentration | Reference(s) |

| Lymphocyte Blastogenesis | Suppression | 0.5% (v/v) | [4][6] |

| Natural Killer Cell Function | Suppression | 0.5% (v/v) | [4][6] |

| Antibody-Dependent Cell-Mediated Cytotoxicity | Suppression | 0.5% (v/v) | [4][6] |

| Interferon Production | Suppression | 0.5% (v/v) | [4][6] |

Experimental Protocol: In Vitro Lymphocyte Blastogenesis Assay (Adapted from Hersh et al., 1983)

Cell Preparation:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Hypaque density gradient centrifugation.

Cell Culture:

-

PBMCs are cultured in appropriate media (e.g., RPMI 1640) supplemented with serum and antibiotics.

-

Cells are stimulated with mitogens such as phytohemagglutinin (PHA) or concanavalin A (Con A).

This compound Exposure:

-

Various concentrations of this compound (dissolved in a suitable solvent like ethanol) are added to the cell cultures.

Assessment of Proliferation:

-

After a specified incubation period (e.g., 72 hours), the proliferation of lymphocytes is assessed by measuring the incorporation of [3H]-thymidine into the DNA of dividing cells.

-

The amount of radioactivity incorporated is measured using a liquid scintillation counter.

Conclusion

This technical guide has synthesized key historical and seminal research on this compound, providing a detailed overview for the scientific community. The provided data, experimental protocols, and pathway diagrams offer a foundational understanding of this compound's chemistry, pharmacology, and toxicology. Further research is warranted to fully elucidate the long-term effects of this compound exposure in humans, particularly in the context of its recreational use.

References

- 1. Exposure Data - Isobutyl Nitrite, β-Picoline, and Some Acrylates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Abstract for TR-448 [ntp.niehs.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Decomposition Pathways of Isobutyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition pathways of isobutyl nitrate under various experimental conditions. The information presented herein is intended to support research, development, and safety assessments involving this compound.

Thermal Stability and Decomposition

The thermal decomposition of this compound, like other simple alkyl nitrates, is primarily initiated by the homolytic cleavage of the weak O-NO₂ bond. This unimolecular dissociation is the rate-determining step in its gas-phase pyrolysis and leads to the formation of an isobutoxy radical and nitrogen dioxide.

Primary Decomposition Pathway

The principal thermal decomposition pathway is as follows:

(CH₃)₂CHCH₂ONO₂ → (CH₃)₂CHCH₂O• + NO₂

Subsequent rapid reactions of the highly energetic isobutoxy radical lead to the formation of stable end products. The isobutoxy radical can undergo β-scission, leading to the formation of isobutyraldehyde and a hydrogen atom, or it can isomerize and subsequently decompose. However, the most favored pathway for smaller alkoxy radicals is decomposition. For the isobutoxy radical, the expected major decomposition products arise from the cleavage of a C-C bond.

| Compound | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (K) |

| n-Propyl Nitrate | 7.34 x 10¹⁵ | 39.1 | 473 - 659 |

| n-Butyl Nitrate | 7.49 x 10¹⁵ | 39.0 | 473 - 659 |

| Isopropyl Nitrate | 1.05 x 10¹⁶ | 39.4 | 473 - 658 |

Data compiled from studies on analogous alkyl nitrates, which indicate the primary decomposition pathway is the cleavage of the O-NO₂ bond[1].

Experimental Protocol for Thermal Decomposition Studies

The kinetic and product analysis of the gas-phase thermal decomposition of alkyl nitrates is typically conducted using a low-pressure flow reactor coupled with a mass spectrometer.

Experimental Workflow:

Methodology:

-

Sample Introduction: A gaseous mixture of this compound diluted in an inert carrier gas, such as helium, is introduced into the reactor. The flow rates are precisely controlled by mass flow controllers.

-

Pyrolysis: The gas mixture passes through a heated flow tube reactor (often made of quartz) where the temperature and pressure are maintained at the desired experimental conditions. The temperature is typically varied over a range (e.g., 400-800 K) to study the temperature dependence of the decomposition rate.

-

Product Detection: The gas mixture exiting the reactor is continuously sampled through a pinhole into a high-vacuum chamber housing a mass spectrometer. This allows for the real-time monitoring of the reactant decay and the formation of decomposition products.

-

Product Identification and Quantification: Gas chromatography-mass spectrometry (GC-MS) can be used for the separation and identification of the final stable products. Quantification of the products can be achieved by calibrating the mass spectrometer with known concentrations of the expected products.

-

Kinetic Analysis: The first-order rate constant for the decomposition of this compound at a given temperature and pressure is determined by monitoring the decay of the parent ion signal as a function of the reaction time (which is controlled by the flow rate and the length of the reactor). The Arrhenius parameters (pre-exponential factor and activation energy) are then determined from the temperature dependence of the rate constant.

Aqueous-Phase Photolysis

The decomposition of this compound can also be initiated by photolysis, particularly in an aqueous environment. This pathway is of interest in atmospheric and environmental chemistry.

Primary Decomposition Pathway

In the aqueous phase, the photolysis of this compound leads primarily to the formation of nitrous acid (HONO) and isobutyraldehyde. This pathway is significantly different from the gas-phase photolysis, where the primary products are the alkoxy radical and nitrogen dioxide.

The proposed primary aqueous-phase photolysis pathway is:

(CH₃)₂CHCH₂ONO₂ + hν → (CH₃)₂CHCHO + HONO

Secondary reactions in the aqueous phase can lead to the formation of nitric acid (HNO₃) and other oxidized organic species.

Quantitative Data from Aqueous-Phase Photolysis Experiments

The following table summarizes the initial conditions and major product yields from a study on the aqueous-phase photolysis of this compound.

| Parameter | Value |

| Initial this compound Concentration | 1 x 10⁻³ M |

| Temperature | 298 K |

| Product Yields | |

| Nitrous Acid (HONO) | 31% |

| Nitric Acid (HNO₃) | ~10% |

| Isobutyraldehyde | Not explicitly quantified, but identified as a major product |

Data from the aqueous-phase photolysis of this compound[2].

Experimental Protocol for Aqueous-Phase Photolysis

The study of aqueous-phase photolysis of this compound is typically performed in a photoreactor with continuous monitoring of reactants and products.

Experimental Workflow:

References

solubility of isobutyl nitrate in common organic and aqueous solvents

Technical Guide: Solubility of Isobutyl Nitrate (CAS 543-29-3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound ((CH₃)₂CHCH₂ONO₂, CAS Registry Number: 543-29-3) is an organic nitrate ester of isobutanol.[1] It is a colorless to pale yellow liquid utilized as a fuel additive and as an intermediate in chemical syntheses.[2] Understanding the solubility of this compound in various aqueous and organic solvents is critical for its application in synthesis, formulation, and quality control, ensuring process efficiency and product stability.

This technical guide provides a comprehensive overview of the solubility of this compound. It includes tabulated quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and workflow diagrams for synthesis and solubility testing.

A Critical Distinction: this compound vs. Isobutyl Nitrite

It is imperative to distinguish this compound (C₄H₉NO₃) from the more commonly referenced isobutyl nitrite (C₄H₉NO₂, CAS 542-56-3). Isobutyl nitrite is a well-known vasodilator used recreationally as a "popper".[3][4] The two compounds have different chemical structures, properties, and applications. This document pertains exclusively to This compound .

Data Presentation: Physical Properties and Solubility

The following tables summarize the key physicochemical properties and known solubility data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 543-29-3 | [1] |

| Molecular Formula | C₄H₉NO₃ | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 123-125 °C | [1][5] |

| Density | 1.015 g/mL at 20 °C | [1] |

| Refractive Index | nD20 1.402 | [1][5] |

Table 2: Solubility of this compound

| Solvent | Solvent Type | Solubility | Temperature (°C) | Source(s) |

| Water | Aqueous (Polar Protic) | Insoluble | Not Specified | [1] |

| Water | Aqueous (Polar Protic) | Slightly soluble (Calculated: 2.7 g/L) | 25 °C | [6] |

| Water | Aqueous (Polar Protic) | 0.01 M | Not Specified | [7] |

| Alcohol | Organic (Polar Protic) | Miscible | Not Specified | [1] |

| Diethyl Ether | Organic (Polar Aprotic) | Miscible | Not Specified | [1] |

| General Organic Solvents | Organic | Soluble | Not Specified | [2] |

Experimental Protocols

While specific published protocols for determining this compound solubility are scarce, the following is a detailed, standard methodology based on the widely accepted shake-flask method, suitable for determining the solubility of a liquid like this compound in various solvents.[8]

Protocol: Determination of Solubility via the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, toluene)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass flasks or vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringes and filters (e.g., 0.22 µm PTFE syringe filter)

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC)

-

Centrifuge (optional)

Procedure:

-

Preparation: Add a volume of the selected solvent to several separate flasks. The flasks should be placed in the thermostatic shaker and allowed to equilibrate to the desired temperature (e.g., 25 °C).

-

Addition of Solute: Add an excess amount of this compound to each flask. An excess is confirmed by the presence of a distinct, undissolved phase of this compound after an initial vigorous mixing.[9]

-

Equilibration: Seal the flasks tightly and place them in the thermostatic shaker. Agitate the mixtures at a constant speed for a sufficient duration to ensure equilibrium is reached.[8] For many organic systems, 24 to 48 hours is adequate, but preliminary time-course studies are recommended to confirm.[9]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the flasks to rest in the thermostatic bath for several hours (e.g., >12 hours) to permit the complete separation of the two phases (the solvent saturated with this compound and the excess this compound).[10] If separation is slow, the samples may be centrifuged at a constant temperature.

-

Sampling: Carefully withdraw an aliquot from the clear, solvent-rich (saturated solution) phase using a syringe.[10] Do not disturb the interface or the undissolved this compound layer.

-

Filtration: Immediately filter the sampled aliquot through a syringe filter appropriate for the solvent (to remove any micro-droplets) into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the filtered sample. Dilute the sample to a known volume with the pure solvent.

Analysis:

-

Prepare a series of calibration standards of this compound in the solvent of interest with known concentrations.

-

Analyze the prepared standards and the diluted sample using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for all dilution steps. The final result is typically expressed in g/L, mg/mL, or mol/L.

Considerations:

-

Purity: The purity of both the this compound and the solvent is critical for accurate results.[11]

-

Temperature Control: Temperature must be strictly controlled throughout the experiment as solubility is temperature-dependent.[11]

-

Volatility: Due to the volatility of this compound, ensure all vessels are securely sealed to prevent loss of material.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key logical workflows relevant to the use and analysis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion